Cas no 81982-56-1 (3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid)

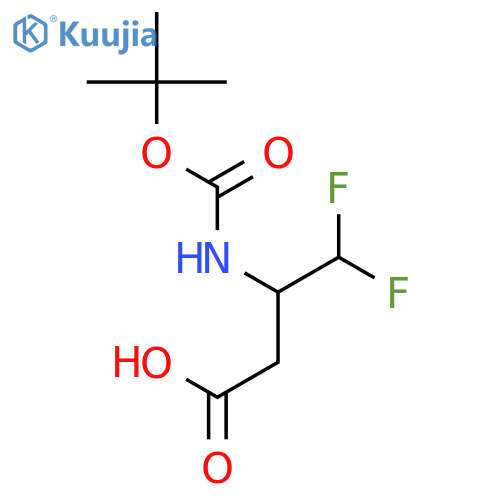

81982-56-1 structure

商品名:3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-

- 4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- 3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid

- SCHEMBL10966087

- EN300-633509

- DTXSID90607567

- 3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid

- 4,4-Difluoro-3-tert.-butoxycarbonylamino-butanoic acid

- AKOS030570753

- 3-BOC-AMINO-4,4-DIFLUOROBUTANOIC ACID

- 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

- 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoicacid

- F2147-8284

- AT24418

- 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid

- 81982-56-1

-

- インチ: InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14)

- InChIKey: XHWAYUNOUVDRCD-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC(CC(=O)O)C(F)F

計算された属性

- せいみつぶんしりょう: 239.09691428g/mol

- どういたいしつりょう: 239.09691428g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T224106-1g |

3-{[(Tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic Acid |

81982-56-1 | 1g |

$ 1250.00 | 2022-06-03 | ||

| Life Chemicals | F2147-8284-0.5g |

3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid |

81982-56-1 | 95%+ | 0.5g |

$680.0 | 2023-09-06 | |

| Enamine | EN300-633509-1.0g |

3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid |

81982-56-1 | 95% | 1g |

$971.0 | 2023-05-01 | |

| Enamine | EN300-633509-0.5g |

3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid |

81982-56-1 | 95% | 0.5g |

$758.0 | 2023-05-01 | |

| Enamine | EN300-633509-10.0g |

3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid |

81982-56-1 | 95% | 10g |

$4176.0 | 2023-05-01 | |

| Life Chemicals | F2147-8284-10g |

3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid |

81982-56-1 | 95%+ | 10g |

$4010.0 | 2023-09-06 | |

| 1PlusChem | 1P008LHR-250mg |

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro- |

81982-56-1 | 95% | 250mg |

$651.00 | 2025-02-24 | |

| A2B Chem LLC | AE00303-250mg |

3-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoic acid |

81982-56-1 | 95% | 250mg |

$542.00 | 2024-04-19 | |

| A2B Chem LLC | AE00303-5g |

3-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoic acid |

81982-56-1 | 95% | 5g |

$3000.00 | 2024-04-19 | |

| Aaron | AR008LQ3-1g |

Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro- |

81982-56-1 | 95% | 1g |

$1361.00 | 2025-01-23 |

3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

81982-56-1 (3-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量